Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to (R)-(-)-1-Aminoindan (CAS: 10277-74-4)
Introduction
(R)-(-)-1-Aminoindan (CAS Number: 10277-74-4) is a chiral primary amine that has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis.[1][2] Its rigid bicyclic structure and strategically positioned chiral center make it a highly sought-after building block, or synthon, for a multitude of pharmacologically active molecules.[2] While it has applications as a precursor for chiral ligands in catalysis, its most prominent role is as the pivotal intermediate in the synthesis of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease.[3][4][5]
This guide provides an in-depth technical overview of (R)-(-)-1-Aminoindan, designed for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into the causal logic behind its stereoselective synthesis, detail its critical applications, and outline robust analytical and safety protocols.
Physicochemical and Spectroscopic Profile
The precise characterization of (R)-(-)-1-Aminoindan is fundamental to its effective use. Its physical and optical properties are key identifiers of its purity and stereochemical integrity.
| Property | Value | Source(s) |
| CAS Number | 10277-74-4 | [1] |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Melting Point | 15 °C (lit.) | [1] |
| Boiling Point | 96-97 °C at 8 mmHg (lit.) | [1] |
| Density | 1.038 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.562 (lit.) | [1] |
| Optical Activity ([α]20/D) | -16.5°, c = 1.5 in methanol | |
| Solubility | Soluble in methanol; not miscible in water | [1] |
| Storage Temperature | 2-8°C, Air Sensitive | [1] |
Spectroscopic Data: While specific spectra vary by instrument and conditions, general characteristics can be referenced for identity confirmation. ¹H NMR, ¹³C NMR, IR, and MS data are available through chemical databases.[6]
Stereoselective Synthesis: The Challenge of Chirality
The therapeutic efficacy of many pharmaceuticals derived from 1-aminoindan is exclusive to the (R)-enantiomer. Therefore, obtaining this isomer with high enantiomeric purity (typically >99% enantiomeric excess, ee) is the most critical aspect of its synthesis. Production invariably begins with racemic 1-aminoindan, which is then resolved.
Pathway 1: Classical Chiral Resolution via Diastereomeric Salts
This is the most established and industrially scalable method. The underlying principle is the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.
Commonly used resolving agents include naturally occurring and inexpensive chiral acids such as L(+)-tartaric acid, L(-)-malic acid, and L(+)-aspartic acid.[7][8] The choice of acid and solvent is a critical optimization step; the combination must provide a significant solubility differential between the two diastereomeric salts to achieve efficient separation through fractional crystallization.[7]
Caption: Workflow for Classical Chiral Resolution.
Experimental Protocol: Resolution with L-Tartaric Acid (Illustrative)
-
Salt Formation: Dissolve racemic 1-aminoindan (1.0 eq) and L-tartaric acid (0.5-1.0 eq) in a suitable solvent such as methanol or isopropanol, with heating to ensure complete dissolution.[8][9]
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-1-aminoindan-L-tartrate. The cooling rate is critical for crystal size and purity. Seeding with pre-existing crystals may be employed to induce crystallization.
-
Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent to remove residual mother liquor containing the more soluble (S)-1-aminoindan-L-tartrate.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., toluene).
-
Basification: Add an aqueous base (e.g., NaOH, K₂CO₃) to neutralize the tartaric acid and liberate the free (R)-(-)-1-Aminoindan into the organic layer.
-
Extraction & Purification: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to yield the purified (R)-(-)-1-Aminoindan.
-
Racemization of Undesired Enantiomer: The (S)-enantiomer recovered from the mother liquor can be racemized and recycled, significantly improving the economic viability of the process.[10]
Pathway 2: Biocatalytic & Chemoenzymatic Synthesis
Modern synthetic strategies increasingly leverage enzymes for their unparalleled stereoselectivity.
-
Transaminases: These enzymes can catalyze the asymmetric amination of a prochiral ketone (1-indanone) to directly yield (R)-(-)-1-Aminoindan with very high enantiomeric excess. This approach is highly efficient, often occurring in a single step under mild aqueous conditions, thereby representing a greener alternative to classical resolution.[4]
-
Lipase-Catalyzed Kinetic Resolution: In a Dynamic Kinetic Resolution (DKR), an enzyme like Candida antarctica lipase B (CALB) is used to selectively acylate one enantiomer of the racemic amine.[11] This is coupled with a metal catalyst (e.g., Palladium) that continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of the desired acylated product, which is then deprotected.[11]
Core Applications in Drug Development
Keystone Intermediate for Rasagiline
The primary industrial application of (R)-(-)-1-Aminoindan is the synthesis of Rasagiline [(R)-(+)-N-propargyl-1-aminoindan].[5] Rasagiline is a second-generation, irreversible MAO-B inhibitor approved for the treatment of Parkinson's disease.[3]
The synthesis involves the N-alkylation of the primary amine of (R)-(-)-1-Aminoindan with a propargyl moiety. This is typically achieved using reagents like propargyl chloride, propargyl bromide, or propargyl sulfonates (e.g., benzenesulfonate or mesylate) in the presence of a base.[9][10][12] The choice of reagents and conditions is crucial to minimize the formation of the N,N-bis-propargyl impurity, which can be difficult to remove.[3]
Caption: Synthesis of Rasagiline from (R)-(-)-1-Aminoindan.
Pharmacological Profile as a Metabolite
(R)-(-)-1-Aminoindan is the major metabolite of Rasagiline.[13][14] Importantly, its own pharmacological profile contributes to the overall therapeutic effect and safety of the parent drug. Unlike the metabolites of selegiline (another MAO-B inhibitor), which include l-amphetamine and l-methamphetamine, (R)-(-)-1-Aminoindan is devoid of amphetamine-like psychostimulant activity.[13] While it is a weak MAO-B inhibitor, it possesses significant neuroprotective and anti-apoptotic properties in its own right, suggesting it may contribute to the disease-modifying potential observed with Rasagiline.[13][14]
A Versatile Chiral Scaffold
Beyond Rasagiline, the (R)-1-aminoindan scaffold is a privileged structure in medicinal chemistry. It serves as an intermediate for a range of other compounds, including:
-
CNS-active agents and dopamine reuptake inhibitors. [15]
-
N-[1-(R)-Indanyl]adenosine, a compound with potential therapeutic applications.[1][16]
-
Derivatives like 1-Aminoindan-1,5-dicarboxylic acid (AIDA), a selective mGluR1 antagonist.[17][18]
Analytical Quality Control
Ensuring the chemical and, most importantly, the stereochemical purity of (R)-(-)-1-Aminoindan is paramount.
-
Identity Confirmation: Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for assessing chemical purity.
-
Enantiomeric Purity (Enantiomeric Excess): This is the most critical quality attribute. It is determined exclusively by Chiral HPLC . A specialized column containing a chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Prepare a dilute solution of (R)-(-)-1-Aminoindan in the mobile phase (e.g., ~1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol (IPA) or ethanol, often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. An example might be Hexane:IPA:DEA (90:10:0.1).
-
Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm). The (R) and (S) enantiomers will elute at different retention times.
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Safety, Handling, and Storage
Proper handling of (R)-(-)-1-Aminoindan is essential for laboratory safety. It is classified as an irritant and requires careful management.[19][20]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20][21] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20] It is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[1]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, away from incompatible materials such as strong oxidizing agents and acids.[1][19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][20]
Conclusion
(R)-(-)-1-Aminoindan is more than a simple chemical intermediate; it is a critical enabler of complex, stereospecific pharmaceuticals. Its value is intrinsically linked to its chirality, making the methods of its resolution and the analysis of its enantiomeric purity central to its utility. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist or professional involved in the development of Rasagiline and other advanced chiral therapeutics. Its unique profile as both a synthetic precursor and a neuroprotective metabolite underscores its continued importance in the field of neuropharmacology.
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